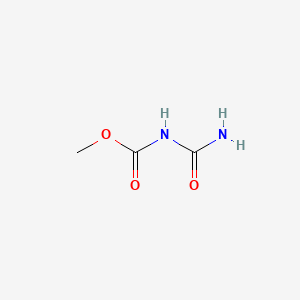

methyl N-carbamoylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

761-89-7 |

|---|---|

Molecular Formula |

C3H6N2O3 |

Molecular Weight |

118.09 g/mol |

IUPAC Name |

methyl N-carbamoylcarbamate |

InChI |

InChI=1S/C3H6N2O3/c1-8-3(7)5-2(4)6/h1H3,(H3,4,5,6,7) |

InChI Key |

ICYIIEFSHYSYRV-UHFFFAOYSA-N |

SMILES |

COC(=O)NC(=O)N |

Canonical SMILES |

COC(=O)NC(=O)N |

Other CAS No. |

761-89-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Novel Strategies for Methyl N Carbamoylcarbamate and Its Analogues

Classical and Contemporary Approaches in Carbamate (B1207046) Synthesis

The synthesis of carbamates, including methyl N-carbamoylcarbamate, has evolved from traditional methods to more sophisticated and environmentally benign strategies. These approaches aim to improve yield, selectivity, and safety.

Multi-Component Coupling Reactions for N-Carbamoylcarbamate Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. organic-chemistry.org These reactions are advantageous for creating molecular diversity and complexity in a time- and resource-effective manner. dovepress.com

In the context of N-carbamoylcarbamate synthesis, MCRs can be designed to bring together an isocyanate, an alcohol, and a source of ammonia (B1221849) or an amine. For instance, a three-component coupling involving an isocyanate, methanol (B129727), and a suitable nitrogen-containing nucleophile could theoretically yield this compound. The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that produce peptidomimetic structures and highlight the potential for generating complex molecules in a single pot. organic-chemistry.orgmdpi.com While specific examples detailing a one-pot, multi-component synthesis of this compound are not prevalent in the reviewed literature, the principles of MCRs offer a promising avenue for future synthetic design. nih.gov

Rearrangement Reactions in this compound Synthesis (e.g., Hofmann, Curtius Adaptations)

Rearrangement reactions are fundamental in organic synthesis for constructing carbon-nitrogen bonds and are particularly relevant for the synthesis of carbamates.

The Hofmann rearrangement of a primary amide provides a pathway to a primary amine with one less carbon atom through an isocyanate intermediate. wikipedia.org By trapping this isocyanate intermediate with an alcohol, a carbamate can be formed. wikipedia.orgmasterorganicchemistry.com A modified Hofmann rearrangement using reagents like N-bromoacetamide (NBA) in the presence of lithium methoxide (B1231860) has been shown to be an efficient one-pot procedure for producing methyl carbamates from both aromatic and aliphatic amides in high yields. organic-chemistry.org Another modification employs sodium hypochlorite (B82951) (NaOCl) and a KF/Al2O3 solid-supported base in methanol, which is a simple and cost-effective method. core.ac.ukresearchgate.net In this process, the amide is converted to an N-chloroamide, which then rearranges to an isocyanate that is subsequently trapped by methanol to form the methyl carbamate. core.ac.uk

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be intercepted by nucleophiles like alcohols to form carbamates. wikipedia.orgnih.gov This reaction is known for its tolerance of a wide range of functional groups and proceeds with retention of stereochemistry. nih.gov The acyl azide precursor is typically prepared from a carboxylic acid derivative. wikipedia.org Performing the Curtius rearrangement in the presence of an alcohol, such as methanol, directly yields the corresponding carbamate. wikipedia.org For example, reacting a carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide generates an acyl azide intermediate that undergoes Curtius rearrangement; trapping the resulting isocyanate with an alcohol produces the desired carbamate. organic-chemistry.org

Table 1: Comparison of Hofmann and Curtius Rearrangements for Carbamate Synthesis

| Feature | Hofmann Rearrangement | Curtius Rearrangement |

|---|---|---|

| Starting Material | Primary Amide wikipedia.org | Acyl Azide (from Carboxylic Acid) wikipedia.org |

| Key Intermediate | Isocyanate wikipedia.org | Isocyanate wikipedia.org |

| Trapping Agent | Alcohol (e.g., Methanol) wikipedia.org | Alcohol (e.g., Methanol) wikipedia.org |

| Byproducts | Halide salts core.ac.uk | Nitrogen gas wikipedia.org |

| Key Advantages | Utilizes readily available amides. core.ac.uk | High functional group tolerance, stereospecificity. nih.gov |

Phosgene-Free and Green Chemistry Synthetic Routes

Concerns over the high toxicity of phosgene (B1210022) have driven the development of phosgene-free synthetic routes for carbamates. researchgate.netresearchgate.net These "green" approaches often utilize less hazardous reagents and more sustainable reaction conditions.

One prominent phosgene-free method involves the use of dimethyl carbonate (DMC) as a benign carbonylating agent. google.comcore.ac.uk The synthesis of N-methylmorpholine from morpholine (B109124) and DMC is an example of a green route where the byproducts are methanol and carbon dioxide. asianpubs.org Similarly, methyl N-phenyl carbamate can be synthesized through the reaction of aniline (B41778) with methyl carbamate or phenylurea with methanol, avoiding phosgene. researchgate.netresearchgate.net

The direct synthesis of carbamates from amines, carbon dioxide (a renewable C1 source), and alcohols represents a highly attractive green chemistry approach. rsc.orgsemanticscholar.org This method often requires a catalyst to facilitate the reaction.

Catalytic Systems in this compound Production

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of carbamate synthesis. Both homogeneous and heterogeneous catalysts are employed.

Homogeneous catalysts are soluble in the reaction medium, which often leads to high activity and selectivity due to the accessibility of the catalytic sites. mdpi.comlibretexts.org In carbamate synthesis, homogeneous catalysts are used in various reactions. For example, in the synthesis of allophanates (compounds structurally related to N-carbamoylcarbamates), catalysts like triethylamine (B128534) and dibutyltin (B87310) diacetate have been used in the reaction of isocyanates with phenols. acs.org The synthesis of organic carbamates from amines, CO2, and alcohols can be catalyzed by homogeneous systems. rsc.org Ruthenium-based molecular catalysts have been effectively used for the conversion of biomass-derived HMF, showcasing the potential of homogeneous catalysts in green chemistry applications. unibo.it

Heterogeneous catalysts exist in a different phase from the reactants, offering advantages such as easy separation from the product mixture and potential for recycling. baranlab.orgmpg.de In the context of green carbamate synthesis, heterogeneous catalysts are particularly valuable.

Cerium(IV) oxide (CeO2) has been demonstrated as a reusable heterogeneous catalyst for the one-pot synthesis of methyl benzylcarbamate from benzylamine, CO2, and methanol, achieving high yields and selectivity without the need for dehydrating agents. rsc.org Basic zinc carbonate has been employed as a catalyst in a fixed-bed continuous-flow reactor for the carbamoylation of aniline with dimethyl carbonate. core.ac.uk Furthermore, various metal-modified fluorapatites and zeolite-beta have shown high catalytic activity for the phosgene-free synthesis of alkyl and aryl carbamates. researchgate.net The use of solid-supported bases like KF/Al2O3 in the modified Hofmann rearrangement is another example of heterogeneous catalysis in carbamate synthesis. core.ac.ukresearchgate.net

Table 2: Examples of Catalytic Systems in Carbamate Synthesis

| Catalyst Type | Catalyst Example | Reaction | Reference |

|---|---|---|---|

| Homogeneous | Dibutyltin diacetate | Isocyanate + Phenol → Carbamate | acs.org |

| Ruthenium complexes | HMF Conversion | unibo.it | |

| Heterogeneous | Cerium(IV) oxide (CeO2) | Amine + CO2 + Alcohol → Carbamate | rsc.org |

| KF/Al2O3 | Modified Hofmann Rearrangement | core.ac.ukresearchgate.net | |

| Zeolite-beta | Amine + CO2 + Alkyl Bromide → Carbamate | researchgate.net | |

| Basic zinc carbonate | Aniline + Dimethyl Carbonate → Carbamate | core.ac.uk |

Homogeneous Catalysis

Targeted Synthesis of N-Carbamoylcarbamate Derivatives and Scaffolds

The targeted synthesis of N-carbamoylcarbamate derivatives allows for the fine-tuning of their physicochemical and biological properties. acs.org Key strategies involve modifications at the nitrogen centers, alterations of the ester group, and functionalization of the core structure.

One common approach involves the N-alkylation of a precursor carbamate. For instance, a one-pot synthesis can generate N-alkyl carbamates from primary amines, carbon dioxide, and an alkyl halide in the presence of cesium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI). acs.org This method avoids the isolation of the intermediate carbamate, streamlining the synthetic process. acs.org

Another strategy is the Hofmann rearrangement of N-chloroamides. Amides can be chlorinated on the nitrogen using reagents like trichloroisocyanuric acid (TCICA). Subsequent treatment of the resulting N-chloroamide with sodium methoxide in methanol leads to a rearrangement, yielding the corresponding methyl N-substituted carbamate. sciencemadness.org This method has been successfully applied to convert various amides, such as hexanamide (B146200) and decanamide, into their respective methyl N-pentylcarbamate and methyl N-nonylcarbamate derivatives. sciencemadness.org

Furthermore, derivatization can be achieved by reacting a precursor with different amines. For example, the reaction of carbonates with various amines, amino alcohols, diamines, and amino acids can yield a diverse range of carbamate derivatives. acs.org This approach has been utilized in the synthesis of vitamin D3 A-ring carbamate analogues. acs.orgresearchgate.net

| Precursor | Reagent(s) | Product | Reference |

| Primary Amine, CO2, Alkyl Halide | Cesium Carbonate, TBAI | N-Alkyl Carbamate | acs.org |

| p-Toluamide | 1. TCICA 2. Sodium Methoxide/Methanol | Methyl N-p-tolylcarbamate | sciencemadness.org |

| Hexanamide | 1. TCICA 2. Sodium Methoxide/Methanol | Methyl N-pentylcarbamate | sciencemadness.org |

| Carbonates | Amines, Amino Alcohols, Diamines | Carbamate Derivatives | acs.org |

The ester moiety of N-carbamoylcarbamates is another key site for modification, primarily through esterification and transesterification reactions. These processes allow for the introduction of various alkoxy groups, influencing properties such as solubility and reactivity. solubilityofthings.com

Esterification reactions are fundamental to forming the carbamate ester. A classic example is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.com While broadly applicable, specific conditions are crucial for N-carbamoylcarbamate synthesis to avoid degradation of the urea (B33335) backbone.

Transesterification offers a milder method for modifying the ester group. This can be particularly useful in chemoenzymatic strategies. For example, lipases, such as Candida antarctica lipase (B570770) (CAL), have been shown to effectively catalyze the transesterification of carbonates, which are precursors to carbamates. acs.org This enzymatic approach allows for high regioselectivity under mild conditions. acs.org

A notable chemical method involves the reaction of 1,3-dimethylurea (B165225) with dimethyl carbonate under the action of a catalyst to synthesize methyl N-methylcarbamate. google.com This reaction can be viewed as either the alcoholysis of a substituted urea or the ammonolysis of a carbonate compound. google.com

| Reactants | Catalyst/Conditions | Product | Reference |

| Carboxylic Acid, Alcohol | Acid Catalyst | Ester | mdpi.com |

| Carbonates, Alcohol | Candida antarctica Lipase (CAL) | Transesterified Carbonate | acs.org |

| 1,3-Dimethylurea, Dimethyl Carbonate | Tin-based catalysts (e.g., Bu2SnO) | Methyl N-methylcarbamate | google.com |

Functionalization at the carbonyl groups and any existing alkyl chains on the N-carbamoylcarbamate scaffold provides further avenues for creating diverse analogues.

The carbonyl group can be a target for nucleophilic attack. While reductions of the carbonyl group in carbamates can be challenging, certain reagents can achieve this transformation. For example, the magnesium-catalyzed reduction of both cyclic and linear carbamates can yield N-methyl amines and amino alcohols. acs.org

The alkyl moieties can be functionalized through various organic reactions, depending on the nature of the alkyl group. For instance, if the alkyl chain contains a hydroxyl group, it can be further derivatized through oxidation to a ketone or esterification.

A chemoenzymatic approach has been developed for the synthesis of lipophilic carbonate and carbamate derivatives of natural phenols like tyrosol and hydroxytyrosol. unimi.itunimi.it This involves an initial enzymatic carbonation of the primary alcohol followed by a chemical reaction with an appropriate amine to form the desired carbamate. unimi.itunimi.it

Esterification and Transesterification Pathways

Chemoenzymatic and Biocatalytic Approaches to N-Carbamoylcarbamate Structures

The use of enzymes in organic synthesis, or biocatalysis, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. scispace.comresearchgate.net These methods are increasingly being applied to the synthesis of N-carbamoylcarbamate structures and their analogues.

Enzymes can be employed for the specific methylation of nitrogen atoms within a carbamate or related structure. While direct enzymatic N-methylation of N-carbamoylcarbamates is not widely documented, related enzymatic transformations highlight the potential. For example, some enzymes can catalyze the transfer of a methyl group to an amine. acs.org

More directly relevant is the enzymatic synthesis of carbamates. Esterases have been shown to exhibit promiscuous aminolysis activity, enabling the synthesis of carbamates from various amines and carbonates in an aqueous environment. researchgate.net For instance, the esterase from Pyrobaculum calidifontis VA1 (PestE) can efficiently convert aliphatic, aromatic, and arylaliphatic amines into their corresponding carbamates using donors like dimethyl carbonate or dibenzyl carbonate. researchgate.net

Carboxylic acid reductases (CARs) can also be repurposed for amide and, by extension, carbamate synthesis. academie-sciences.fr These enzymes activate carboxylic acids, which can then be intercepted by an amine nucleophile to form the desired bond. academie-sciences.fr

| Enzyme Type | Reaction | Substrates | Product | Reference |

| Esterase (e.g., PestE) | Aminolysis | Amines, Carbonates | Carbamates | researchgate.net |

| Carboxylic Acid Reductase (CARs) | Amide/Carbamate Synthesis | Carboxylic Acids, Amines | Amides/Carbamates | academie-sciences.fr |

One of the most significant advantages of biocatalysis is the ability to achieve high levels of stereoselectivity and regioselectivity. scispace.com This is particularly valuable in the synthesis of chiral carbamate-containing molecules.

Lipases are frequently used for the kinetic resolution of racemic alcohols and amines, which can be key intermediates in carbamate synthesis. For example, Pseudomonas cepacia lipase (PSL) has been used for the asymmetric synthesis of isoindoline (B1297411) carbamates through a dynamic kinetic resolution process. nih.gov

Enzymes can also exhibit high regioselectivity. In the synthesis of vitamin D analogues, Candida antarctica lipase (CAL) was found to regioselectively catalyze alkoxycarbonylation at the C-5-(R) hydroxyl group of an A-ring precursor, leaving other hydroxyl groups untouched. acs.org This selective activation then allows for the specific introduction of the carbamate functionality at that position. acs.org

A chemoenzymatic strategy has also been employed for the synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a key pharmaceutical intermediate. researchgate.net This process utilizes a transaminase (ATA) biocatalyst for a transamination-spontaneous cyclization process, resulting in a product with high optical purity. researchgate.net

| Enzyme | Transformation | Substrate(s) | Key Outcome | Reference |

| Pseudomonas cepacia Lipase (PSL) | Dynamic Kinetic Resolution | 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester, diallyl/dibenzyl carbonates | Optically Active Isoindoline Carbamates | nih.gov |

| Candida antarctica Lipase (CAL) | Regioselective Alkoxycarbonylation | Vitamin D A-ring enyne | Selective carbonylation at C-5-(R) hydroxyl | acs.org |

| Transaminase (ATA) | Transamination-Spontaneous Cyclization | Ethyl N-Boc-D-pyroglutamate | Optically Pure tert-butyl ((3R, 6R)-6-methylpiperidin-3-yl) carbamate | researchgate.net |

Enzymatic N-Methylation and Carbamoylation Strategies

Flow Chemistry and Continuous Processing in N-Carbamoylcarbamate Synthesis

The adoption of flow chemistry and continuous processing in the synthesis of fine chemicals and active pharmaceutical ingredients has marked a significant advancement in modern synthetic methodologies. nih.gov These techniques offer numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety profiles for handling hazardous intermediates, and the potential for seamless scale-up. cam.ac.ukthieme.de While specific literature detailing the synthesis of this compound using continuous flow is not extensively available, the principles and successful applications in the synthesis of structurally related urea derivatives and allophanates provide a strong basis for outlining novel strategies for N-carbamoylcarbamate production. acs.orggoogle.com

Continuous-flow systems, typically employing microreactors, offer superior control over reaction time, temperature, and stoichiometry. acs.org This level of control is particularly advantageous in reactions involving highly reactive intermediates, such as isocyanates, which are precursors in the synthesis of N-carbamoylcarbamates. The high surface-area-to-volume ratio in microreactors allows for efficient thermal management, mitigating risks associated with exothermic reactions that are common in isocyanate chemistry. uni-miskolc.hu

The synthesis of urea derivatives in sequential continuous-flow reactors has been successfully demonstrated, achieving short reaction times under mild conditions. acs.org A similar approach can be envisioned for the synthesis of this compound. For instance, the reaction of an amine with a phosgene equivalent to generate an isocyanate intermediate can be performed in a first reactor, immediately followed by the reaction with an alcohol in a second reactor to form the carbamate, which can then be further reacted to yield the N-carbamoylcarbamate structure. In-line analytical techniques, such as Fourier-transform infrared spectroscopy (FT-IR), can be integrated into the flow setup to monitor the formation of key intermediates and optimize reaction conditions in real-time. researchgate.net

A hypothetical continuous-flow setup for the synthesis of an N-carbamoylcarbamate analogue could involve the following stages:

Isocyanate Generation: An appropriate precursor, such as a protected amine, is pumped into a heated reactor coil to generate the corresponding isocyanate.

Carbamate Formation: The isocyanate stream is then merged with a stream of an alcohol (e.g., methanol for this compound) in a second reactor module to form the carbamate intermediate.

N-Carbamoylation: The resulting carbamate is subsequently reacted with another isocyanate molecule or a suitable carbamoylating agent in a final reactor to yield the target N-carbamoylcarbamate.

The table below outlines plausible research findings for the continuous flow synthesis of a generic N-carbamoylcarbamate, based on data from related urea derivative syntheses.

| Parameter | Value |

| Reactor Type | Plug Flow Reactor (PFR) - Capillary |

| Reactor Material | PFA (Perfluoroalkoxy) |

| Reactor Volume | 10 mL |

| Reactant A | Isocyanate Derivative (e.g., Methyl Isocyanate) |

| Reactant B | Alcohol (e.g., Methanol) |

| Solvent | Acetonitrile |

| Flow Rate (Reactant A) | 0.5 mL/min |

| Flow Rate (Reactant B) | 0.5 mL/min |

| Temperature | 80 °C |

| Residence Time | 10 minutes |

| Pressure | 5 bar |

| Yield | >90% (hypothetical) |

| Purity | >95% (hypothetical) |

The continuous preparation of oligomeric isocyanates, which can include allophanate (B1242929) structures, has been a subject of industrial interest, suggesting the feasibility of such processes on a larger scale. google.com The use of microreactors with static mixing internals can ensure efficient mixing and heat transfer, which is crucial for controlling the reaction selectivity and minimizing the formation of by-products like biurets. google.comresearchgate.net The precise control over residence time in a flow reactor is a key advantage, as it allows for the reaction to be quenched at the optimal point to maximize the yield of the desired N-carbamoylcarbamate while preventing further unwanted reactions.

Mechanistic and Kinetic Studies of Methyl N Carbamoylcarbamate Reactions

Elucidation of Reaction Mechanisms in N-Carbamoylcarbamate Formation

The formation of the N-carbamoylcarbamate linkage, specifically in methyl N-carbamoylcarbamate, is primarily understood through the lens of nucleophilic acyl substitution, involving distinct intermediates and transition states.

Nucleophilic Acyl Substitution Pathways

The synthesis of this compound and other allophanates is fundamentally a nucleophilic substitution reaction. The most common pathway involves the reaction of a compound containing a carbamate (B1207046) (urethane) group with an isocyanate. researchgate.netmdpi.com In this mechanism, the secondary amine nitrogen of the carbamate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This reaction is a type of addition-elimination process.

Another established pathway involves the reaction of primary amines with dimethyl carbonate, which can lead to the formation of methyl carbamates. thieme-connect.de While this directly yields a carbamate, the subsequent reaction of this carbamate with an isocyanate (or a related precursor) follows the nucleophilic substitution model to form the allophanate (B1242929) structure.

The general reaction can be summarized as the addition of a carbamate to an isocyanate. For instance, methyl carbamate can react with an isocyanate (R-NCO) to form a this compound derivative. This process is particularly relevant in polyurethane chemistry, where the urethane (B1682113) linkages formed during polymerization can further react with excess isocyanate to form allophanate cross-links. researchgate.netmdpi.comsemanticscholar.org

Carbamic Acid Intermediate Dynamics

Carbamic acids are key, albeit often transient, intermediates in urethane and urea (B33335) chemistry. qucosa.deosti.gov this compound is structurally a carboxylated derivative of urea, and can be systematically named (aminocarbonyl)carbamic acid. The instability of free carbamic acid, which readily decomposes to an amine and carbon dioxide, means it is not typically a starting reagent. thieme-connect.dequcosa.de

However, the chemistry of its formation and decomposition is central to understanding the synthesis of its derivatives. Allophanates are formed from the reaction between an isocyanate and a urethane. The urethane itself is often synthesized from an isocyanate and an alcohol. The reaction of isocyanates with water proceeds through an unstable carbamic acid intermediate to produce an amine and carbon dioxide. qucosa.de This amine can then react with another isocyanate molecule to form a urea linkage. The formation of this compound (methyl allophanate) is thus part of a complex network of reactions where isocyanates are central precursors, but it is typically viewed as arising from a urethane intermediate rather than a stable carbamic acid intermediate.

Transition State Analysis in N-Carbamoylcarbamate Bond Formation

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insight into the transition state of allophanate formation. When an isocyanate reacts with a carbamate or an alcohol in excess isocyanate conditions, the reaction is proposed to proceed through a six-membered cyclic transition state. researchgate.net

This transition state facilitates the formation of an allophanate intermediate. researchgate.net G4MP2 and SMD implicit solvent models have been used to analyze the energetics of this mechanism. For the reaction in a model tetrahydrofuran (B95107) (THF) solvent, the formation of the allophanate intermediate via this six-centered transition state has a calculated energy barrier of 62.6 kJ/mol. researchgate.net Subsequent rearrangement of this allophanate intermediate to form the final urethane product (in cases where allophanate is a transient species) proceeds through another transition state with a lower energy barrier of 49.0 kJ/mol relative to the initial reactants. researchgate.net

Quantum chemical simulations comparing the reactivity of different isocyanates have shown that the kinetic stability of the transition state is a key factor. For example, the reaction involving an aromatic diisocyanate (TDI) showed a free energy of activation approximately 10 kcal/mol lower than that with an aliphatic diisocyanate (IPDI), indicating a much faster reaction rate due to a more stable transition state. jatm.com.br

Kinetics of N-Carbamoylcarbamate Synthesis and Decomposition

The rates of formation and breakdown of this compound are highly dependent on the reaction environment, including catalysts, temperature, and reactant concentrations.

Rate Law Determination and Order of Reactions

A simple, universal rate law for the synthesis of this compound is not readily established, as the reaction is often a secondary reaction within more complex systems like polyurethane production. osti.gov The formation of polyurethanes is generally described by second-order reaction kinetics, where the rate depends on the concentrations of both the isocyanate and the hydroxyl-containing compound. mdpi.com The subsequent allophanate formation is a competing or sequential reaction.

Kinetic models for polyurethane systems often include the allophanate formation as a distinct step with its own rate constant. For example, a model might include:

Hydroxyl + Isocyanate → Urethane (Rate constant k₁)

Urethane + Isocyanate → Allophanate (Rate constant k₂) semanticscholar.org

Table 1: Experimentally determined Arrhenius activation energies for urethane/allophanate formation pathways, demonstrating the kinetic dependence on reactant ratios. Data sourced from combined theoretical and experimental studies. researchgate.net

The decomposition of allophanates is also a critical kinetic process. Allophanate bonds are known to be less thermally stable than urethane bonds. researchgate.net Thermal decomposition generally involves the dissociation of the allophanate back into a urethane and an isocyanate. This reversion occurs at temperatures above 150°C, with aromatic allophanates being less stable than aliphatic ones, dissociating between 165–210°C. researchgate.net

Influence of Catalysts and Reaction Conditions on Reaction Rates

The kinetics of both the synthesis and decomposition of this compound are significantly influenced by external factors.

Catalysts:

Metal Compounds: A variety of metal catalysts are known to promote allophanate formation. Soluble zinc and copper compounds are preferred, with examples including metal carboxylates and acetylacetonates (B15086760) (e.g., zinc acetylacetonate). google.com Bismuth-based catalysts, such as bismuth neodecanoate, are also effective and are used to create low-viscosity allophanate compositions. google.com

Tertiary Amines: Tertiary amines can be used in conjunction with metal catalysts to accelerate the reaction. google.com Catalysts like 2,4,6-Tris(dimethylaminomethyl)phenol (TDMAMP) are used in the cyclotrimerization of isocyanates where allophanates are key intermediates. rsc.org

Reaction Conditions:

Temperature: Elevated temperatures favor the rate of allophanate formation. Typical catalytic synthesis is performed at temperatures between 80–120°C. However, higher temperatures (above 150°C) also promote the reverse reaction—the thermal decomposition of the allophanate linkage. This dual role of temperature is a critical factor in controlling the net yield.

Concentration: An excess of isocyanate is a primary condition that favors the formation of allophanates, as it provides the necessary reactant to attack the already-formed urethane groups. researchgate.net

Solvents: The polarity of the solvent can affect reaction rates. Polar solvents like dimethyl sulfoxide (B87167) (DMSO) can accelerate the dissociation of allophanates and promote side reactions.

Table 2: Summary of factors influencing the reaction rates of this compound (allophanate).

Activation Energy and Thermodynamic Parameters

Detailed experimental values for this compound are scarce, but data from related compounds, such as methyl carbamate, provide valuable insights. For instance, a study on the synthesis of dimethyl carbonate from the alcoholysis of methyl carbamate reported an activation energy of 56.34 kJ mol⁻¹. rsc.org This reaction was also found to be endothermic. rsc.org Thermodynamic calculations for the same reaction yielded a reaction enthalpy (ΔrH⁰m) of 106.203 kJ mol⁻¹ and a Gibbs free energy (ΔrG⁰m) of 59.389 kJ mol⁻¹. rsc.org These values suggest that the reaction requires energy input to proceed and is not spontaneous under the studied conditions.

Generally, the thermodynamic properties of similar amides and carbamates can be calculated using computational methods like Density Functional Theory (DFT) combined with statistical thermodynamics. mdpi.comnih.gov These studies provide information on heat capacity, entropy, and enthalpy changes with temperature. scribd.commdpi.com For example, for a reaction to proceed, the Gibbs free energy of activation must be overcome. This value is influenced by both the enthalpy and entropy of activation.

Table 1: Illustrative Thermodynamic and Kinetic Parameters for a Related Carbamate Reaction (Based on the alcoholysis of methyl carbamate)

| Parameter | Value | Unit | Significance |

| Activation Energy (Ea) | 56.34 | kJ mol⁻¹ | The minimum energy required to initiate the reaction. rsc.org |

| Reaction Enthalpy (ΔrH⁰m) | 106.203 | kJ mol⁻¹ | Indicates the reaction is endothermic, absorbing heat from the surroundings. rsc.org |

| Gibbs Free Energy (ΔrG⁰m) | 59.389 | kJ mol⁻¹ | The positive value indicates the reaction is non-spontaneous under standard conditions. rsc.org |

| Pre-exponential Factor (A) | 1.21 x 10⁶ | - | Relates to the frequency of collisions in the correct orientation. rsc.org |

Note: Data sourced from a study on methyl carbamate, a structurally similar compound, to illustrate the typical parameters evaluated. rsc.org

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of carbamates is a critical aspect of their chemistry, influencing their persistence and degradation pathways in aqueous environments. acs.org Generally, the carbamate functional group is susceptible to hydrolysis, which involves the cleavage of the ester or amide bond. auburn.edusmolecule.com The rate of this degradation is highly dependent on several factors, including pH, temperature, and the electronic and steric nature of the substituents. clemson.eduepa.gov

pH-Dependent Hydrolysis Pathways

The hydrolysis of carbamates proceeds through different mechanisms depending on the pH of the solution. These pathways include acid-catalyzed, neutral, and base-mediated (alkaline) hydrolysis. clemson.edu

Acid-Catalyzed Hydrolysis (pH < 6): At low pH, the reaction can be catalyzed by protons (H⁺). clemson.edu For some carbamates, this involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. scielo.br However, for many carbamates, acid-catalyzed hydrolysis is not a dominant pathway. clemson.edu

Neutral Hydrolysis (pH ≈ 7): In the neutral pH range, hydrolysis can occur via the direct attack of a water molecule on the carbonyl carbon. The rate of this reaction is generally independent of the acid or base concentration. clemson.edu

Alkaline Hydrolysis (pH > 8): This is often the dominant pathway for carbamate degradation. The hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. clemson.edunih.gov This leads to the formation of a tetrahedral intermediate, which then breaks down to yield an alcohol (methanol in the case of this compound), carbon dioxide, and the corresponding amine. nih.gov The rate of alkaline hydrolysis increases with increasing pH (i.e., higher OH⁻ concentration). clemson.eduepa.gov

Studies on the related pesticide thiophanate-methyl (B132596) demonstrate this pH dependency clearly. It was found to be stable at pH 5 but hydrolyzed with half-lives of 36 days at pH 7 and only 0.7 days at pH 9, showing a significant increase in degradation rate with increasing pH. epa.gov

Table 2: pH-Dependent Hydrolysis of a Related Carbamate (Thiophanate-methyl) at 22°C

| pH | Half-life (t₁/₂) | Relative Degradation Rate |

| 5 | Stable | Very Slow |

| 7 | 36 days | Moderate |

| 9 | 0.7 days | Fast |

Note: This data for thiophanate-methyl illustrates the pronounced effect of pH on carbamate stability. epa.gov

Temperature Effects on Hydrolytic Cleavage

Temperature is a critical factor influencing the rate of chemical reactions, including the hydrolytic cleavage of this compound. According to chemical kinetics principles, an increase in temperature generally leads to a higher reaction rate. scribd.comscribd.com This is because higher temperatures provide more thermal energy to the reacting molecules, increasing the frequency and energy of collisions, which allows a greater fraction of molecules to overcome the activation energy barrier. redalyc.org

The relationship between temperature and the reaction rate constant (k) is described by the Arrhenius equation. Studies on various carbamates and esters confirm that their hydrolysis rates increase significantly with rising temperatures. epa.govresearchgate.net For example, the hydrolysis of thiophanate-methyl was shown to be temperature-dependent, with the compound becoming less stable as the temperature increases. epa.gov Similarly, the hydrolysis rate of N-methylpyrrolidone is intensified by raising the temperature. researchgate.net

Table 3: Illustrative Effect of Temperature on Hydrolysis Rate Constant (k)

| Temperature (°C) | Hypothetical Rate Constant (k) (s⁻¹) | Relative Rate Increase |

| 25 | 1.0 x 10⁻⁷ | 1x |

| 35 | 2.5 x 10⁻⁷ | 2.5x |

| 45 | 6.0 x 10⁻⁷ | 6x |

| 55 | 1.4 x 10⁻⁶ | 14x |

Note: This table presents hypothetical data to illustrate the typical exponential increase in hydrolysis rate with temperature, as predicted by the Arrhenius equation.

Influence of Electronic and Steric Factors on Hydrolysis Rates

The rate of hydrolysis of this compound is also governed by the electronic and steric properties inherent in its structure.

Electronic Effects: The carbamate moiety can be considered a hybrid of an ester and an amide. auburn.edu The presence of the second electronegative oxygen atom (the ester oxygen) makes the carbamate carbonyl carbon more electrophilic than that of a corresponding amide. auburn.edunih.gov This is because the lone pair of electrons on the ester oxygen is less available for resonance donation compared to the nitrogen in an amide, resulting in a greater partial positive charge on the carbonyl carbon. Consequently, carbamates are generally more susceptible to nucleophilic attack and hydrolyze more readily than amides. auburn.edu

Steric Effects: Steric hindrance around the carbonyl group can significantly affect the rate of hydrolysis. Bulky substituents on either the nitrogen or the oxygen atom can impede the approach of a nucleophile (like water or a hydroxide ion) to the carbonyl carbon, thereby slowing down the hydrolysis reaction. auburn.edunih.gov this compound has relatively small substituents (a methyl group and a carbamoyl (B1232498) group), suggesting that steric hindrance may be less of a factor compared to carbamates with larger groups. However, the conformation of the molecule can still play a role in the accessibility of the reaction center. acs.orgnih.gov

Table 4: Conceptual Influence of Substituents on Relative Hydrolysis Rates of Carbamates

| Carbamate Structure (R-NH-CO-OR') | Electronic Effect of R' | Steric Hindrance | Relative Hydrolysis Rate |

| H₂N-CO-NH-CO-OCH₃ | Alkyl (electron-donating) | Low | Base Rate (1x) |

| H₂N-CO-NH-CO-OCH(CH₃)₂ | Alkyl (electron-donating) | Moderate | Slower (<1x) |

| H₂N-CO-NH-CO-OC(CH₃)₃ | Alkyl (electron-donating) | High | Much Slower (<<1x) |

| H₂N-CO-NH-CO-O-Phenyl | Aryl (electron-withdrawing) | Moderate | Faster (>1x) |

Note: This is a conceptual table illustrating how electronic-withdrawing groups on the oxygen generally increase the hydrolysis rate, while increased steric bulk decreases the rate.

Mechanistic Investigations of this compound Transformations

While specific studies on the transformations of this compound are limited, its structure suggests it can undergo reactions typical of carbamates, such as hydrolysis (as discussed above) and reactions involving the N-H bonds.

N-Demethylation Reaction Mechanisms

N-demethylation is a crucial chemical transformation, particularly in alkaloid chemistry, where a methyl group is removed from a tertiary amine. chim.it This process is highly relevant as it often proceeds through the formation and subsequent cleavage of a carbamate intermediate. A classic example is the von Braun reaction and its modern variants, which use reagents like cyanogen (B1215507) bromide or, more commonly, alkyl chloroformates. chim.itnih.gov

The general mechanism for N-demethylation using a chloroformate, such as ethyl chloroformate or 2,2,2-trichloroethyl chloroformate, is as follows:

Carbamate Formation: The tertiary amine attacks the electrophilic carbonyl carbon of the chloroformate. This results in the displacement of the chloride ion and the formation of a quaternary ammonium (B1175870) intermediate.

Demethylation: The chloride ion then acts as a nucleophile, attacking one of the N-alkyl groups. In an N-methyl amine, this is an Sₙ2 attack on the methyl group, which is a good substrate for this type of reaction.

Product Formation: This step results in the formation of a stable N-carbamate and a volatile alkyl halide (e.g., methyl chloride).

Hydrolysis: The resulting carbamate is then cleaved, typically under harsh basic or specific reductive conditions, to yield the secondary (N-demethylated) amine, an alcohol, and carbon dioxide. chim.itnih.gov

While this compound is a carbamate itself and not a tertiary amine, this mechanism is important as it illustrates a key transformation pathway involving a carbamate structure that is directly analogous to the cleavage required to break down this compound. The hydrolysis step in this sequence is essentially the reverse of carbamate formation and is a key degradation pathway for all carbamates.

Hydrogenation and Reduction Pathways of Carbamates

The reduction of carbamates, including structures analogous to this compound, is a significant transformation that typically yields amines and/or alcohols. This process is of considerable interest for the chemical transformation of CO2-derived compounds into valuable chemicals and fuels. cabidigitallibrary.orgpesting.org.rs The specific products obtained depend on the nature of the carbamate's substituents, the reducing agent, and the catalyst employed. oup.com

Catalytic hydrogenation represents a primary route for carbamate reduction. Various transition metal complexes have been shown to be effective catalysts. For instance, dearomatized Ruthenium(II) pincer complexes derived from pyridine-based ligands have been successfully used for the hydrogenation of organic carbamates to alcohols and amines under mild temperature and hydrogen pressure. dss.go.th The proposed mechanism for these reactions involves metal-ligand cooperation through the aromatization-dearomatization of the pincer ligand core. dss.go.th

Iridium-based pincer catalysts have also demonstrated high efficiency in the hierarchical reduction of carbamates. pesting.org.rs These systems allow for selective production of different chemicals, such as methanol (B129727), formamides, or N-methylamines, by modifying reaction conditions like temperature. cabidigitallibrary.orgpesting.org.rs Computational studies on manganese(I) pincer complexes suggest that the hydrogenation mechanism for carbamates involves the formation of an intermediate where the substrate interacts with the complex without direct binding, followed by a second hydrogenation step that utilizes the hemilabile nature of the PNN ligand. scispace.com

The reduction of carbamates is not limited to catalytic hydrogenation. Strong reducing agents like lithium aluminum hydride (LiAlH4) are known to reduce the carbamate's carbonyl group. oup.com This reaction typically converts the alkoxycarbonyl moiety into a methyl group, yielding the corresponding N-methyl derivative. oup.com For example, the reduction of an iodocarbamate with LiAlH4 can produce a chiral 1,3-aminoalcohol, effectively converting the CO2-derived carbon into a methylamine. researchgate.net

The following table summarizes various research findings on the reduction of carbamates.

| Catalyst / Reagent | Substrate Type | Products | Key Mechanistic Features |

| Ru(II)-PNN Pincer Complex | Organic Carbamates | Alcohols, Amines | Metal-ligand cooperation via aromatization-dearomatization. dss.go.th |

| Ir-PNP Pincer Catalyst | Urea/Carbamate Derivatives | Methanol, Formamides, N-methylamines | Temperature-dependent product selectivity. pesting.org.rs |

| Mn(I)-PNN Pincer Complex | Carbamate Derivatives | Alcohols, Amines | Substrate interaction without direct binding in the first step. scispace.com |

| Lithium Aluminum Hydride (LiAlH4) | Secondary/Tertiary Carbamates | N-methyl derivatives | Attack of hydride on the carbonyl carbon. oup.com |

| Pd/NAC Catalyst | Carbamate species in aqueous amine | Formate | Hydrogenation proceeds via a bicarbonate (HCO3⁻) intermediate. researchgate.net |

This table presents a selection of research findings on carbamate reduction, showcasing different catalytic systems and the resulting products.

Oxidative Degradation Mechanisms

The carbamate functional group, while generally stable, can undergo degradation through various oxidative pathways. These mechanisms are particularly relevant in environmental science, for the breakdown of carbamate-based pesticides, and in materials science, concerning the stability of polyurethane precursors. bg.ac.rsfrontiersin.org The oxidative degradation of a compound like this compound can be initiated by photochemical processes, chemical oxidants, or enzymatic systems.

Photochemical Degradation: Many carbamates are susceptible to photodegradation upon absorption of photons, especially in the UV range. bg.ac.rs This can occur via direct photolysis or through catalyzed processes. Advanced Oxidation Processes (AOPs), such as heterogeneous photocatalysis using semiconductor oxides like titanium dioxide (TiO2) and zinc oxide (ZnO), are effective for degrading carbamate pesticides in water. cabidigitallibrary.orgpesting.org.rsbg.ac.rs In these processes, the primary active species is the highly reactive and non-selective hydroxyl radical (•OH), which attacks the organic molecule. cabidigitallibrary.org For the pesticide carbofuran, photodecomposition involves the initial cleavage of the carbamate group to form carbamic acid and a phenolic derivative. The carbamic acid subsequently decomposes into carbon dioxide and methylamine. dss.go.th

Chemical Oxidation: Strong chemical oxidants can also induce the cleavage of the carbamate group. For instance, α-alkoxy carbamates have been designed to cleave and release alcohols in the presence of basic hydrogen peroxide (H2O2). scispace.comnih.gov The mechanism involves the oxidation of a trigger group, which leads to the formation of an intermediate (e.g., a quinone methide) that rapidly fragments, releasing the alcohol. nih.gov The rate of this cleavage is often controlled by the formation of this intermediate rather than the initial oxidation step. nih.gov In other systems, the reaction of an N-acylated oxazolidinone (containing a carbamate-like structure) with LiOH/H2O2 is believed to proceed through a percarboxylate intermediate, which then breaks down. acs.org

Enzymatic and Radical-Mediated Oxidation: In biological systems and certain industrial environments, oxidative degradation can be mediated by enzymes or radical chain reactions. The cytochrome P450 (P450) and flavin-containing monooxygenase (FMO) enzyme systems are major players in the phase I metabolism of many xenobiotics, including carbamate compounds. nih.gov For example, ethyl carbamate can be enzymatically oxidized to the more reactive vinyl carbamate by P-450 2E1. nih.gov Similarly, baker's yeast has been shown to catalyze the oxidative conversion of thiocarbamates to their corresponding carbamates. oup.com

In amine-based CO2 capture systems, oxidative degradation is a significant issue, often initiated by the formation of radicals in the presence of oxygen and catalyzed by metals like iron and copper. researchgate.netntnu.no These radicals can attack the amine or carbamate, leading to a cascade of reactions that form various degradation products, including aldehydes and organic acids. researchgate.netnih.gov

The table below outlines different mechanisms of oxidative degradation relevant to carbamate structures.

| Degradation Method | Oxidizing Species / Catalyst | Typical Substrate | Key Mechanistic Steps |

| Photocatalysis | •OH radicals (from TiO2/ZnO) | Carbamate Pesticides (e.g., Carbofuran) | Cleavage of carbamate ester bond, formation of phenols and carbamic acid. dss.go.thbg.ac.rs |

| Chemical Oxidation | Hydrogen Peroxide (H2O2) | Boronate-substituted benzylic carbamates | Oxidation of boronate trigger, formation of quinone methide, elimination to release alcohol. scispace.comnih.gov |

| Enzymatic Oxidation | Cytochrome P450, FMOs | Ethyl Carbamate, Thioether Carbamates | Sulfoxidation, or oxidation of alkyl chain to form reactive intermediates like vinyl carbamate. nih.govnih.gov |

| Radical-Mediated Oxidation | O2, Metal Cations (Fe, Cu) | Alkanolamines / Carbamates in CO2 capture | Radical formation, H-abstraction from α-carbon, subsequent reaction to aldehydes, etc. researchgate.netnih.gov |

This table summarizes various oxidative degradation pathways applicable to carbamate-containing molecules, highlighting the initiators and general mechanisms.

Rearrangement Processes in N-Carbamoylcarbamate Frameworks

Rearrangement reactions are fundamental in organic chemistry for constructing new molecular frameworks. For N-carbamoylcarbamates, the most relevant rearrangements are those that proceed through or generate isocyanate intermediates, which are structurally key to the formation of the carbamate linkage. The Hofmann, Curtius, and Lossen rearrangements are classic examples that transform carboxylic acid derivatives into primary amines, with isocyanates as central intermediates.

The Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate with the expulsion of nitrogen gas. researchgate.net The isocyanate can then be trapped by a nucleophile. If an alcohol, such as methanol, is used as the trapping agent, a carbamate—in this case, a methyl carbamate—is formed. nih.gov The thermal Curtius rearrangement is generally accepted to be a concerted process where the alkyl or aryl group migrates simultaneously with the loss of nitrogen, ensuring retention of configuration at the migrating group. researchgate.net Photochemical variants, however, may proceed through a stepwise mechanism involving a nitrene intermediate. researchgate.net This rearrangement is a versatile method for producing carbamates from carboxylic acids via the acyl azide. organic-chemistry.org

The Hofmann Rearrangement: Similar to the Curtius rearrangement, the Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom, again proceeding through an isocyanate intermediate. acs.org The reaction is typically carried out with bromine and a strong base. acs.org When the reaction is performed in the presence of an alcohol, the isocyanate intermediate is trapped to yield a carbamate. acs.orgnih.gov An efficient one-pot procedure using N-bromoacetamide and lithium methoxide (B1231860) can provide methyl carbamates directly from amides in high yields. nih.gov

The Lossen Rearrangement: The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative into an isocyanate. utexas.edu The reaction is initiated by the formation of an O-acyl, O-sulfonyl, or O-phosphoryl derivative of the hydroxamic acid, which then rearranges upon heating or treatment with base. The migrating group moves from the carbonyl carbon to the nitrogen atom, with the carboxylate or related group acting as the leaving group. utexas.edu As with the Hofmann and Curtius rearrangements, trapping the resulting isocyanate with an alcohol provides a carbamate. utexas.edu

These rearrangements highlight the central role of the isocyanate intermediate in the chemistry of carbamates. The N-carbamoylcarbamate structure itself can be viewed as an adduct of an isocyanate and a carbamate. Understanding these rearrangement pathways provides insight into the potential synthetic routes to, and reactivity of, the N-carbamoylcarbamate framework. For example, studies on "interrupted" Curtius rearrangements show that the stability of intermediates can divert the reaction from forming the expected carbamate, leading to other products like ring-opened ketones. chemistryviews.org

A comparison of these related rearrangement reactions is provided below.

| Rearrangement | Starting Material | Key Reagents | Intermediate | Product with Alcohol |

| Hofmann | Primary Amide | Br2, NaOH, ROH | Isocyanate | Carbamate. acs.org |

| Curtius | Acyl Azide | Heat or UV light, ROH | Isocyanate | Carbamate. nih.govresearchgate.net |

| Lossen | Hydroxamic Acid Derivative | Base or Heat, ROH | Isocyanate | Carbamate. utexas.edu |

This table compares the key features of the Hofmann, Curtius, and Lossen rearrangements, all of which proceed through an isocyanate intermediate that can be trapped by an alcohol to form a carbamate.

Advanced Spectroscopic and Analytical Characterization of Methyl N Carbamoylcarbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of methyl N-carbamoylcarbamate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Multi-Nuclear NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N) for Structural Elucidation

Multi-nuclear NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, offers a comprehensive picture of the molecular framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms present in the molecule. For this compound, one would expect distinct signals corresponding to the methyl (CH₃) protons and the amine (NH and NH₂) protons. The chemical shift of the methyl protons is influenced by the adjacent ester group, while the amine protons will exhibit shifts characteristic of their environment. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. This compound possesses three distinct carbon atoms: the methyl carbon, the carbonyl carbon of the carbamate (B1207046) group, and the carbonyl carbon of the urea (B33335) moiety. nih.govksu.edu.sa Each of these carbons will resonate at a characteristic chemical shift, providing direct evidence for the carbon skeleton. nih.govchemicalbook.comlibretexts.org For instance, the carbonyl carbons are typically found significantly downfield due to the deshielding effect of the attached oxygen and nitrogen atoms. ksu.edu.sa

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is particularly valuable for characterizing nitrogen-containing compounds. science-and-fun.deresearchgate.net In this compound, two distinct nitrogen signals would be expected, corresponding to the nitrogen atom of the carbamate and the nitrogen atoms of the urea group. d-nb.inforesearchgate.net The chemical shifts of these nitrogen atoms are sensitive to their hybridization and bonding environment, offering further confirmation of the molecular structure. science-and-fun.deresearchgate.netresearchgate.net A study on N-methoxycarbonyl urea (an alternative name for this compound) utilized ¹⁵N solid-state NMR to investigate the molecule's structure. d-nb.info

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Notes |

| ¹H (CH₃) | 3.5 - 4.0 | Singlet | Attached to an oxygen atom. |

| ¹H (NH) | 5.0 - 8.0 | Broad Singlet | Exchangeable proton. |

| ¹H (NH₂) | 5.0 - 8.0 | Broad Singlet | Exchangeable protons. |

| ¹³C (CH₃) | 50 - 60 | Quartet | |

| ¹³C (C=O, carbamate) | 150 - 160 | Singlet | |

| ¹³C (C=O, urea) | 155 - 165 | Singlet | |

| ¹⁵N (NH) | 60 - 130 | Typical range for ureas and carbamates. science-and-fun.de | |

| ¹⁵N (NH₂) | 60 - 130 | Typical range for ureas and carbamates. science-and-fun.de |

Advanced NMR Experiments for Conformational Analysis and Dynamics (e.g., NOESY, DOSY)

Beyond basic structural elucidation, advanced NMR experiments can probe the three-dimensional structure and dynamic processes of this compound in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that detects through-space interactions between protons that are in close proximity. This can be used to determine the preferred conformation of the molecule in solution by identifying which protons are near each other. For flexible molecules like this compound, NOESY can help to understand the rotational preferences around the single bonds. copernicus.org

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a technique that separates NMR signals based on the diffusion rates of molecules in solution. It can be used to confirm that all the observed NMR signals belong to a single molecular entity. In the context of this compound, DOSY would show all proton signals aligning at the same diffusion coefficient, confirming they are part of the same molecule. copernicus.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Functional Groups

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present. nih.gov Key expected vibrational modes include:

N-H Stretching: The N-H stretching vibrations of the primary and secondary amine groups are expected to appear as broad bands in the region of 3400-3200 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the methyl group will be observed in the 3000-2850 cm⁻¹ region. vscht.cz

C=O Stretching: The two carbonyl groups (carbamate and urea) will give rise to strong absorption bands in the range of 1750-1650 cm⁻¹. The exact positions can help distinguish between the two different carbonyl environments. libretexts.org

N-H Bending: The N-H bending vibrations typically appear in the 1650-1550 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the ester group is expected to be found in the 1300-1000 cm⁻¹ range. vscht.cz

C-N Stretching: The C-N stretching vibrations will also appear in the fingerprint region, typically between 1400 and 1000 cm⁻¹.

Interactive Data Table: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3400 - 3200 | Medium-Strong, Broad |

| C-H (methyl) | Stretch | 3000 - 2850 | Medium |

| C=O (carbamate/urea) | Stretch | 1750 - 1650 | Strong |

| N-H | Bend | 1650 - 1550 | Medium |

| C-O (ester) | Stretch | 1300 - 1000 | Strong |

| C-N | Stretch | 1400 - 1000 | Medium |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be particularly useful for observing the C-C and C-N skeletal vibrations, as well as the symmetric stretching modes of the functional groups. researchgate.netsci-hub.se The combination of both FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. ias.ac.in

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edu For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula C3H6N2O3.

In addition to the molecular ion peak, mass spectrometry also provides information about the fragmentation pattern of the molecule upon ionization. msu.edulibretexts.org The way the molecule breaks apart can offer valuable clues about its structure. uni-saarland.deyoutube.com For this compound, common fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃), the loss of the carbamoyl (B1232498) group (-CONH₂), or cleavage at the N-C bonds. libretexts.org Analysis of these fragment ions helps to piece together the connectivity of the molecule, further corroborating the structure determined by NMR. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (also known as methyl allophanate), the molecular formula is C₃H₆N₂O₃.

Based on its molecular formula, the theoretical exact mass can be calculated. This value is fundamental for its identification in complex matrices, distinguishing it from other compounds with the same nominal mass. While specific experimental HRMS data for this compound is not widely published, the computed properties provide a benchmark for its analysis. For instance, studies on other urea derivatives often employ HRMS to confirm the synthesis and identify metabolites, highlighting the technique's utility in this class of compounds. mdpi.commdpi.com

Table 1: Computed Mass Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₆N₂O₃ | PubChem nih.gov |

| Molecular Weight | 118.09 g/mol | PubChem nih.gov |

| Exact Mass | 118.03784206 Da | PubChem nih.gov |

This table is generated based on computed data. Experimental values may vary slightly.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

The protonated molecule [M+H]⁺ would be the precursor ion in a typical positive ion mode experiment. The fragmentation is expected to occur at the most labile bonds, primarily the carbamate and urea functionalities. Key fragmentation mechanisms for carbamates often involve the loss of CO₂, water, and cleavage of the C-N and C-O bonds. nih.govacs.org For urea derivatives, a characteristic fragmentation involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.gov

A plausible fragmentation pathway for protonated this compound ([C₃H₇N₂O₃]⁺, m/z 119.0451) could involve the following steps:

Loss of methoxy radical (•OCH₃): Cleavage of the ester bond could lead to the formation of an acylium ion at m/z 88. This is a common pathway for methyl esters.

Loss of methanol (B129727) (CH₃OH): Neutral loss of methanol would result in an ion at m/z 87.

Decarboxylation: Loss of carbon dioxide (CO₂) from the carbamate portion would yield a fragment at m/z 75.

Cleavage of the N-C bond: Fragmentation of the bond between the two nitrogen atoms could lead to the formation of a methoxycarbonyl isocyanate ion (m/z 87) and an amino group.

Formation of isocyanic acid (HNCO): A common fragmentation for ureas, leading to a loss of 43 Da.

Table 2: Predicted MS/MS Fragmentation of [this compound + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z (Predicted) | Neutral Loss |

| 119.05 | [M+H - •OCH₃]⁺ | 88.03 | •OCH₃ |

| 119.05 | [M+H - CH₃OH]⁺ | 87.04 | CH₃OH |

| 119.05 | [M+H - CO₂]⁺ | 75.05 | CO₂ |

| 119.05 | [M+H - HNCO]⁺ | 76.04 | HNCO |

This table is based on theoretical fragmentation patterns of similar compounds and not on direct experimental data for this compound.

X-ray Diffraction and Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular structure, conformation, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Structure

Recent and significant research has revealed unexpected tautomerism of methyl allophanate (B1242929) in the solid state. acs.orgnih.gov X-ray analysis has demonstrated that the molecule crystallizes in an imidic form rather than the expected amide form. acs.orgacs.org This phenomenon is attributed to the stabilization of the minor imidic tautomer through a robust hydrogen-bond network within the crystal lattice. acs.org

The single-crystal X-ray diffraction data shows that this compound (in its imidic form) crystallizes in the monoclinic space group P2₁/n. acs.org The crystal structure is composed of these imidic tautomers linked by a network of hydrogen bonds involving the imino nitrogen, the hydroxy oxygen, and all available hydrogen atoms. acs.org This network is crucial for the selective crystallization of this less stable tautomer from an aqueous solution where the amide form is predominant. acs.org

Table 3: Single-Crystal X-ray Diffraction Data for this compound (Imidic Tautomer)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | acs.org |

| Space Group | P2₁/n | acs.org |

| a (Å) | 6.501(12) | acs.org |

| b (Å) | 6.889(7) | acs.org |

| c (Å) | 11.752(7) | acs.org |

| β (°) | 92.40(4) | acs.org |

| Z | 4 | acs.org |

| Calculated Density (g/cm³) | 1.492 | acs.org |

Data corresponds to the imidic tautomer of this compound.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and analyze the structure of bulk materials. scispace.com A PXRD pattern provides a "fingerprint" of a crystalline solid based on the positions and intensities of the diffraction peaks.

While a specific experimental PXRD pattern for this compound is not explicitly presented in the available literature, a theoretical pattern can be calculated from the single-crystal X-ray diffraction data. scispace.com Such a pattern would be characteristic of the imidic tautomer's crystalline phase. Any variations in the crystalline form, such as different polymorphs or the presence of the amide tautomer in a solid mixture, would result in a different PXRD pattern. The study on the polymorphism of a related compound, thiophanate-methyl (B132596), demonstrates how PXRD is used to characterize different polymorphic forms. scispace.com Therefore, PXRD would be an essential tool for quality control and for studying the solid-state properties of this compound, particularly in distinguishing between its potential tautomeric polymorphs.

Chromatographic Methodologies for Purification and Analysis

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of chemical compounds.

Advanced High-Performance Liquid Chromatography (HPLC) Techniques

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry for separating components in a mixture. mtc-usa.com this compound is a polar compound, which presents challenges for traditional reversed-phase HPLC. chromatographyonline.com The analysis of similar polar compounds like urea and other carbamates often requires specialized HPLC approaches. chromatographyonline.comnih.gov

For the analysis of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) would be a suitable technique. chromatographyonline.com HILIC is designed for the separation of highly polar compounds that are poorly retained on conventional reversed-phase columns. chromatographyonline.com An alternative approach could involve the use of polar-embedded reversed-phase columns, which are more stable in highly aqueous mobile phases and provide better retention for polar analytes. mtc-usa.com

An example of an HPLC method for the separation of allophanate from related compounds used a Waters IC-Pak A HC anion-exchange column with a mobile phase of 5 mM sodium phosphate (B84403) buffer (pH 8.0) at a flow rate of 0.5 ml/min, with detection at 194 nm. nih.gov While this method was for the allophanate anion, it provides a starting point for developing a method for its methyl ester.

Table 4: Potential HPLC Parameters for this compound Analysis

| Parameter | Potential Approach | Rationale/Reference |

| Column | HILIC (e.g., Acclaim Mixed-Mode HILIC-1) or Polar-Embedded C18 | Effective for retaining and resolving highly polar, neutral compounds like urea and allantoin. chromatographyonline.com |

| Mobile Phase | High percentage of organic solvent (e.g., >75% acetonitrile) with an aqueous buffer | Standard for HILIC separations. chromatographyonline.com |

| 100% aqueous mobile phase | Can be used with specialized reversed-phase columns for polar analytes. mtc-usa.com | |

| Detection | UV at low wavelength (e.g., ~200-210 nm) | Urea and related compounds absorb at low UV wavelengths. sielc.com |

| Mass Spectrometry (LC-MS) | Provides high selectivity and sensitivity, and allows for confirmation of the analyte's identity. nih.gov |

This table presents potential starting points for method development based on the analysis of structurally similar compounds.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a cornerstone technique for separating and analyzing volatile compounds. However, compounds with polar functional groups, such as the amine and carbamate moieties in this compound, tend to have low volatility and may exhibit poor chromatographic behavior. researchgate.net To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable form. researchgate.netresearchgate.net This process involves chemically modifying the polar functional groups to reduce their polarity and intermolecular hydrogen bonding. gcms.cz

Common derivatization strategies for compounds containing -NH and -COOH groups, which are structurally analogous to the functional groups in this compound, include silylation and acylation. researchgate.netgcms.cz

Silylation: This is a widely used derivatization technique where an active hydrogen in the analyte is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. ajrsp.com The resulting silyl derivatives are generally more volatile and produce characteristic mass spectra, aiding in their identification. researchgate.net

Acylation: This method involves the introduction of an acyl group into the molecule. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with amine and hydroxyl groups to form stable, volatile derivatives. gcms.czjfda-online.com These fluorinated derivatives are particularly useful for enhancing detection sensitivity with an electron capture detector (ECD).

A study on the GC-MS analysis of N-methylcarbamate insecticides, which are structurally related to this compound, utilized derivatization with heptafluorobutyric anhydride to enable their successful chromatographic separation and mass spectrometric confirmation. nih.gov Another approach for carbamate pesticides involves flash alkylation in the injector port of the gas chromatograph, where a methylating agent is used to form more volatile derivatives. scispec.co.th For instance, the analysis of methylcarbamate and ethylcarbamate in fermented foods was achieved after derivatization with 9-xanthydrol. researchgate.net

The selection of the appropriate derivatization reagent and reaction conditions is crucial for achieving optimal results in the GC analysis of this compound. Factors to consider include the reactivity of the functional groups, the stability of the derivatives, and the potential for artifact formation. researchgate.net

Table 1: Potential Derivatization Reagents for GC Analysis of this compound

| Derivatization Technique | Reagent | Abbreviation | Resulting Derivative |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl derivative |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl derivative |

| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl derivative |

| Acylation | Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl derivative |

Hyphenated Techniques (e.g., GC-MS, LC-MS) in Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. nih.govajrconline.org The combination of the separation power of chromatography with the identification capabilities of mass spectrometry provides a high degree of certainty in both qualitative and quantitative analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. ajrconline.org For compounds like this compound, which require derivatization for GC analysis, GC-MS allows for the separation of the derivatized analyte from other components in the mixture, followed by its identification based on its mass spectrum. The mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint.

In a typical GC-MS analysis of derivatized carbamates, the sample is injected into the GC, where it is vaporized and separated on a capillary column. nih.govscispec.co.th The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratios of the fragments are recorded to produce a mass spectrum.

A study on the confirmation of ten N-methylcarbamate insecticides in liver tissue utilized GC-MS with electron ionization and multiple ion monitoring after derivatization. nih.gov This approach provided the necessary sensitivity and specificity for confirmation at parts-per-billion levels. nih.gov Similarly, a GC-MS/MS method was developed for the determination of derivatized carbamate insecticides, demonstrating good linearity and reproducibility. scispec.co.th

Table 2: Illustrative GC-MS Parameters for the Analysis of Derivatized Carbamates

| Parameter | Setting |

|---|---|

| Gas Chromatograph (GC) | |

| Column | BPX-50 (or similar mid-polarity column), 60 m x 0.25 mm ID, 0.25 µm film thickness scispec.co.th |

| Injector Temperature | 250 °C scispec.co.th |

| Oven Program | 70°C (hold 1 min), ramp at 10°C/min to 300°C (hold 6 min) scispec.co.th |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min scispec.co.th |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV scispec.co.th |

| Ion Source Temperature | 250 °C scispec.co.th |

| Mass Range | 50-550 amu |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |

Note: These are example parameters and would require optimization for the specific derivative of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a powerful alternative for the analysis of polar, thermally labile, and non-volatile compounds that are not amenable to GC without derivatization. nih.govnih.gov LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. shimadzu.com

For the analysis of this compound in complex mixtures, LC-MS offers several advantages. It can often be performed without derivatization, simplifying sample preparation. The use of atmospheric pressure ionization (API) techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), allows for the gentle ionization of polar molecules directly from the liquid phase. acs.org

LC-MS methods have been successfully applied to the analysis of various N-methylcarbamate pesticides in different matrices. acs.orgchromatographyonline.com These methods typically utilize reversed-phase chromatography for separation, where the choice of mobile phase composition is critical for achieving good retention and resolution of polar analytes. nih.gov Tandem mass spectrometry (LC-MS/MS) can be employed for enhanced selectivity and sensitivity, which is particularly important for trace-level analysis in complex biological or environmental samples. nih.gov

Table 3: Representative LC-MS Parameters for the Analysis of N-Methyl Carbamates

| Parameter | Setting |

|---|---|

| Liquid Chromatograph (LC) | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A time-programmed gradient from high aqueous to high organic content |

| Flow Rate | 0.2 - 0.4 mL/min |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Ion Source Temperature | Dependent on instrument |

| Scan Mode | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) |

Note: These are general parameters and would need to be optimized for this compound.

Computational and Theoretical Chemistry Studies of Methyl N Carbamoylcarbamate

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods provide profound insights into the electronic characteristics and reactivity of molecules. For methyl N-carbamoylcarbamate, these computational analyses help in understanding its fundamental chemical behavior.

HOMO-LUMO Energy Levels and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.govpmf.unsa.ba A smaller gap suggests higher reactivity and lower stability. inlibrary.uz

Theoretical calculations, such as those using the Restricted Hartree-Fock (RHF) method with the STO-3G basis set, have been employed to determine these energy levels for related carbamate (B1207046) structures. inlibrary.uzcyberleninka.ru For instance, in a study on a similar benzimidazole (B57391) carbamate derivative, the HOMO-LUMO energy gap was calculated, providing insights into its chemical stability. nih.gov A larger HOMO-LUMO energy gap implies higher kinetic stability and lower chemical reactivity because it is energetically more difficult to move an electron from the HOMO to the LUMO. conicet.gov.ar